

# ASN007 Benzenesulfonate: A Preclinical Pharmacology Whitepaper

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## Compound of Interest

Compound Name: ASN007 benzenesulfonate

Cat. No.: B8210178

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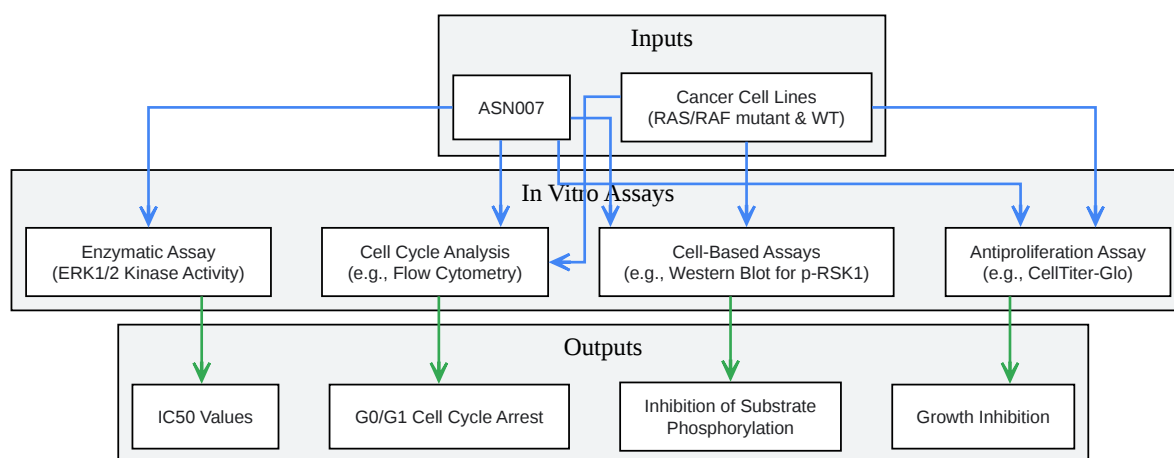
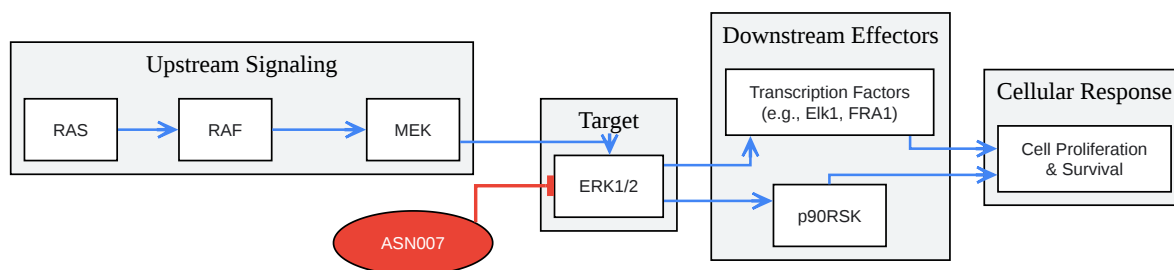
For Researchers, Scientists, and Drug Development Professionals

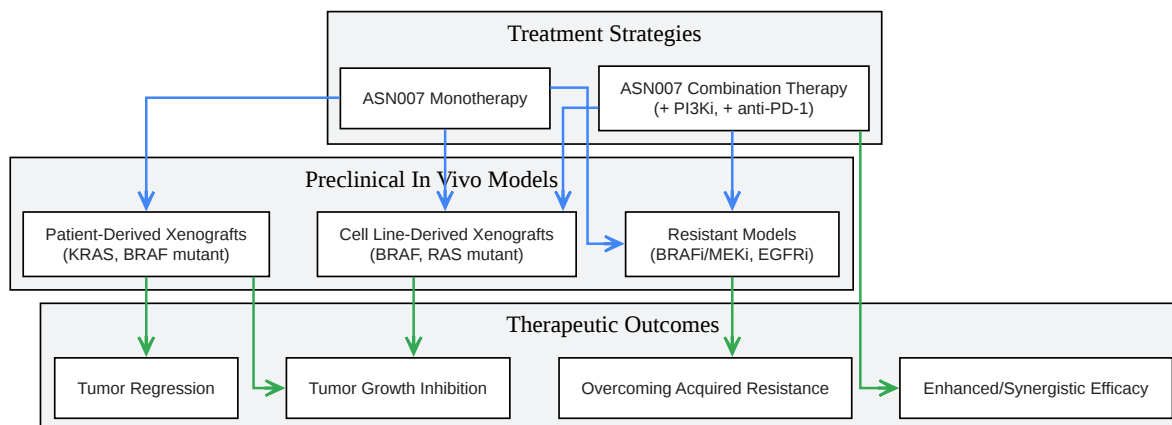
## Introduction

**ASN007 benzenesulfonate** is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).<sup>[1][2][3]</sup> As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, ERK1/2 represents a key therapeutic target in a wide array of human cancers characterized by dysregulation of this pathway.<sup>[2][4]</sup> This technical guide provides a comprehensive overview of the preclinical pharmacology of ASN007, summarizing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

## Mechanism of Action

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.<sup>[2]</sup> By binding to ERK1/2, ASN007 prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of the MAPK/ERK-mediated signal transduction pathway.<sup>[5][6]</sup> This leads to the suppression of cellular processes crucial for tumor cell proliferation and survival.<sup>[6]</sup> Preclinical studies have demonstrated that ASN007 effectively inhibits the phosphorylation of downstream targets of ERK1/2, such as p90 ribosomal S6 kinase (RSK1), FRA1, and Elk1, in various cancer cell lines.<sup>[2][5][7]</sup> A notable characteristic of ASN007 is its long target residence time, with a dissociation half-life of 550 minutes, which may contribute to its sustained pharmacodynamic effects.<sup>[4][8]</sup>





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